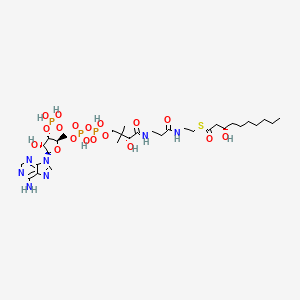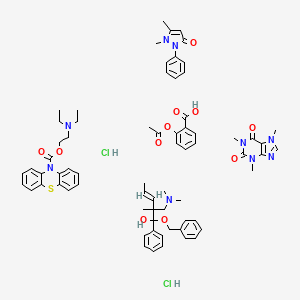
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene is a 3,4-epoxy-3,4-dihydrophenanthrene. It is an enantiomer of a (3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene.
Wissenschaftliche Forschungsanwendungen
Chemical Resolution and Racemization
- A study by Boyd, Neill, and Stubbs (1977) investigated the chemical resolution and racemization of epoxydihydrophenanthrene. They found evidence of spontaneous racemization in these compounds, suggesting configurational instability potentially due to oxepin intermediates (Boyd, Neill, & Stubbs, 1977).
Photorearrangement Reactions
- Itoh et al. (1979) conducted spectroscopic studies on the photorearrangement reactions of arene oxides, including 3,4-epoxydihydrophenanthrene. Their findings indicate that the photorearrangements produce substituted oxepins and phenolic products via different excited states (Itoh et al., 1979).
Synthesis and Incorporation in DNA
- Lakshman, Sayer, and Jerina (1992) described the synthesis of 1,2,3,4-tetrahydrophenanthrene 3,4-epoxide adducts, elucidating their integration into DNA oligomers. This work contributes to understanding the interaction of such epoxides with genetic material (Lakshman, Sayer, & Jerina, 1992).
Absolute Stereochemistry Determination
- Research by Boyd et al. (1981) focused on the absolute stereochemistry of cis- and trans-phenanthrene 3,4-dihydrodiols, providing insights into the stereoisomeric nature of these compounds (Boyd et al., 1981).
Crystal Structure Studies
- Brimble, Johnston, Hambley, and Turner (1997) determined the crystal structures of various epoxy compounds, including those related to 3,4-epoxy-1,7-dioxaspiro compounds. These findings contribute to the understanding of molecular conformations in such substances (Brimble et al., 1997).
Epoxide Functionalization
- Rodriguez, Scally, and Stick (1990) explored the synthesis of epoxy-alkyl β-D-Glucosides and β-Cellobiosides, demonstrating the functionalization potential of epoxy compounds including 3,4-epoxy derivatives (Rodriguez, Scally, & Stick, 1990).
Novel Enantiopure Propargylic Epoxide Synthesis
- Kanger, Liiv, Pehk, and Lopp (1993) described the synthesis of a novel enantiopure propargylic epoxide, showcasing the chemical versatility and potential applications in asymmetric synthesis (Kanger et al., 1993).
Stereochemistry of Pheromonal Epoxydienes
- Qin, Ando, Yamamoto, Yamashita, Kusano, and Abé (1997) researched the stereochemistry of pheromonal epoxydienes, including 3,4-epoxides, highlighting the biological and ecological relevance of these compounds (Qin et al., 1997).
Polymeric Organolithium Compounds Functionalization
- Quirk, Gomochak, Wesdemiotis, and Arnould (2003) investigated the functionalization of polymeric organolithium compounds with 3,4-epoxy derivatives, providing insights into polymer chemistry and potential material applications (Quirk et al., 2003).
Eigenschaften
Molekularformel |
C14H10O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(13R,15S)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H/t12-,14-/m1/s1 |
InChI-Schlüssel |
SHJAOFFXDWCMOC-TZMCWYRMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]4[C@H](O4)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)

![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)


![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)



![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)

![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)

